molecular formula C11H19NO3 B13520427 Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13520427
M. Wt: 213.27 g/mol
InChI Key: FCDMHVLXEBXWGS-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of chemistry and biology. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and diverse reactivity. The presence of an aminomethyl group and an ethyl ester functionality further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. One common method involves the use of an organic base to mediate the reaction under mild and metal-free conditions. This approach yields the desired compound in good to excellent yields with high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of scalable and operationally simple conditions, are likely applied. The use of environmentally friendly and cost-effective reagents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ester or aminomethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides a rigid framework that can influence binding affinity and specificity. Pathways involved may include enzymatic catalysis and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its combination of an aminomethyl group and an ethyl ester functionality within a bicyclic framework. This combination provides a balance of stability and reactivity, making it versatile for various applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-14-9(13)10-3-5-11(7-12,6-4-10)15-8-10/h2-8,12H2,1H3

InChI Key

FCDMHVLXEBXWGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2)CN

Origin of Product

United States

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